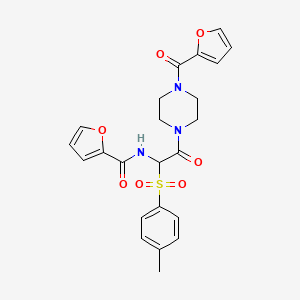

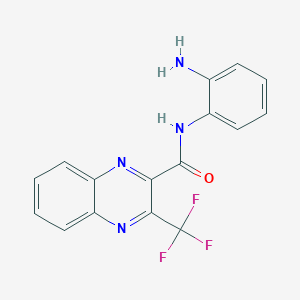

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

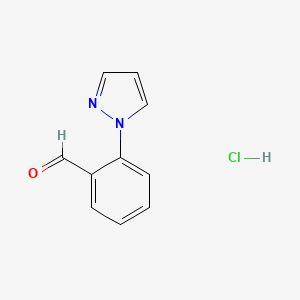

“N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide” is a compound that contains a furan nucleus. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives involves numerous methods and their various structure reactions offer enormous scope in the field of medicinal chemistry . For example, a related compound, N-(4-fluorophenethyl)furan-2-carboxamide, was synthesized by adding 2-(4-Fluorophenyl)ethan-1-amine dropwise to a microwave vial charged with the acyl chloride in toluene. The reaction was carried out under microwave irradiation at 100°C, 150 W for 10 min .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding . This improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Chemical Reactions Analysis

Furan is the most reactive compound of the 5-membered heterocyclic compounds . The electrophilic substitution reactions of furan take place preferably in the 2-position .Physical And Chemical Properties Analysis

Furan is a planar five-member heterocyclic ring, which is soluble in most organic solvents . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactivity studies to obtain various derivatives demonstrate the compound's versatility in chemical reactions. The transformation into thioamide and further oxidation to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlights the compound's potential for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, which can be pivotal in designing novel chemical entities for further pharmacological evaluations (Aleksandrov & El’chaninov, 2017).

Pharmacological Evaluation

- A study on novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrates the significance of structural modification in enhancing biological activities. The derivatives showed promising antidepressant and antianxiety effects, indicating the potential application of furan-2-carboxamide derivatives in developing new therapeutic agents (Kumar et al., 2017).

Catalytic Applications

- The development of l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines showcases the utility of furan-2-carboxamide derivatives in catalysis. The modification with arene sulfonyl groups significantly enhances enantioselectivity, providing a broad range of applications in synthetic organic chemistry (Wang et al., 2006).

Antimicrobial Activities

- The synthesis of azole derivatives starting from furan-2-carbohydrazide and their antimicrobial activity screening underline the potential of furan-2-carboxamide and its derivatives in developing new antimicrobial agents. Some compounds displayed activity against a range of microorganisms, highlighting the structural basis for antimicrobial efficacy and offering insights into designing novel antimicrobial compounds (Başoğlu et al., 2013).

Anti-tuberculosis Activity

- A study on the synthesis of new and potent analogues of an anti-tuberculosis agent, incorporating modifications to the furan-2-carboxamide structure to improve bioavailability, demonstrates the compound's application in addressing tuberculosis. The structural modifications retained and, in some cases, enhanced anti-tuberculosis activity, underscoring the importance of structural optimization in drug development (Tangallapally et al., 2006).

Mecanismo De Acción

The mechanism of action of furan derivatives is determined by the influence of chemical structure on biological activity . Every drug has a specific target in the body. These targets or receptors are believed to be associated with disease and disorder. The newly discovered compounds interact with these receptors to show their potentiality to treat the disease or disorder .

Direcciones Futuras

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan drugs have broadened scope in remedying various dispositions in clinical medicines . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Therefore, the future directions in this field could involve the synthesis of more novel chemotherapeutic agents with the furan nucleus.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7S/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZFZHXHOZVKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)